4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

TrkA inhibitor Kinase assay Pain

The compound 4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide (CAS 946246-99-7) is a synthetic, small-molecule benzamide derivative classified as a six-membered heterocyclic Trk kinase inhibitor. It is specifically disclosed as a potent inhibitor of the Tropomyosin-related kinase A (TrkA) receptor, a validated target for chronic and neuropathic pain, as well as for NTRK-fusion-driven cancers.

Molecular Formula C18H21N3O5S
Molecular Weight 391.44
CAS No. 946246-99-7
Cat. No. B2470836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
CAS946246-99-7
Molecular FormulaC18H21N3O5S
Molecular Weight391.44
Structural Identifiers
SMILESC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C18H21N3O5S/c22-17(19-18-15-3-1-2-4-16(15)20-26-18)13-5-7-14(8-6-13)27(23,24)21-9-11-25-12-10-21/h5-8H,1-4,9-12H2,(H,19,22)
InChIKeyCKTIIMBWRYDLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide: A Selective TrkA Kinase Inhibitor for Pain and Oncology Research


The compound 4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide (CAS 946246-99-7) is a synthetic, small-molecule benzamide derivative classified as a six-membered heterocyclic Trk kinase inhibitor [1]. It is specifically disclosed as a potent inhibitor of the Tropomyosin-related kinase A (TrkA) receptor, a validated target for chronic and neuropathic pain, as well as for NTRK-fusion-driven cancers [2]. The molecule incorporates a morpholinosulfonyl substituent, a structural feature known to enhance solubility and modulate pharmacokinetic properties within this chemical series [1].

Why 4-(Morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide Cannot Be Replaced by General Trk Inhibitors


Superficial substitution within the Trk inhibitor class is scientifically invalid due to profound variations in kinome selectivity profiles and structural subclass potency. While many compounds target the Trk family, the specific 'six-membered heteroaryl benzamide' scaffold of this compound, as defined in patent WO2015143654, confers a distinct binding mode that is not recapitulated by earlier pyrazolo[1,5-a]pyrimidine or indazole-based Trk inhibitors [1]. In head-to-head profiling within this proprietary series, even minor modifications to the benzamide core or the sulfonyl linker result in up to 10-fold shifts in TrkA inhibitory potency, proving that only this specific morpholinosulfonyl-tetrahydrobenzisoxazole combination delivers the reported sub-nanomolar activity profile [2]. Such quantitative structure-activity relationship (SAR) data demonstrate that generic substitution with compounds like the reference inhibitor GNF-5837 would alter target engagement and cellular potency, compromising experimental reproducibility in pain or oncology models.

Quantitative Differentiation of 4-(Morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide Against Closest TrkA Inhibitor Analogs


Sub-nanomolar TrkA Enzyme Inhibition Potency Compared to Closest Patent Analogs

In a standardized enzyme-linked immunosorbent assay (ELISA) for TrkA kinase activity used to profile the entire patent series, this compound (disclosed as Example 60) achieves a TrkA IC50 of 1.3 nM [1]. This places it among the more potent, yet synthetically optimized, compounds in the series. It is less potent than the series' lead compound (IC50 = 0.6 nM), but demonstrates over a 20-fold improvement in potency compared to a closely related analog from the same scaffold, which had an IC50 of 27 nM [1]. This intra-series differentiation highlights the specific impact of the morpholinosulfonyl-tetrahydrobenzisoxazole substitution on kinase engagement.

TrkA inhibitor Kinase assay Pain Enzyme potency

Enhanced Target Selectivity Profile Versus Pan-Trk Inhibitor GNF-5837

The patent review literature classifies the 'six-membered heteroaryl benzamide' class as a structurally diversified Trk inhibitor arising from scaffold hopping efforts, distinct from the indolinone-based pan-Trk inhibitor GNF-5837 [1]. While GNF-5837 inhibits TrkA, TrkB, and TrkC with low nanomolar potency (IC50 values ranging from 3-11 nM), its broad activity profile may confound phenotypic readouts in complex biological systems [2]. The specific compound from the Merck series, with its unique morpholinosulfonyl moiety, is designed as part of a program aiming for peripheral restriction and potentially altered selectivity, a critical differentiator for pain research where CNS side effects are a major concern [1].

Trk selectivity Kinase panel Off-target Chemical biology

Validated In Vivo Target Engagement in Neuropathic Pain Models vs. NSAID Standard

The drug database associates this specific compound with a patented therapeutic status for neuropathic pain (ICD 8E43.0) and chronic pain (MG30), a claim substantiated by in vivo efficacy data within the patent family [1]. This is a key differentiator from common analgesic standards like non-steroidal anti-inflammatory drugs (NSAIDs), which are ineffective in many neuropathic pain models. The patent's therapeutic claims for this compound are based on demonstrated NGF/TrkA pathway modulation, a mechanism fundamentally different from cyclooxygenase (COX) inhibition. This provides researchers with a targeted tool to explore NGF-mediated pain signaling, which is not achievable with generic analgesics [2].

Neuropathic pain In vivo model TrkA Chronic pain

Optimal Use Cases for 4-(Morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide Based on Quantitative Evidence


Preclinical Neuropathic Pain Pathway Deconvolution

This compound is optimally deployed in rodent models of neuropathic pain (e.g., chronic constriction injury) to validate the role of peripheral TrkA signaling. Its defined 1.3 nM potency allows for dose-response studies that differentiate NGF-mediated pain from inflammatory pain, a distinction impossible with NSAID controls. Its structural uniqueness from pan-Trk inhibitors like GNF-5837 makes it a preferred tool for target engagement studies aiming to minimize CNS-mediated side effects [1].

Structure-Activity Relationship (SAR) Probe in Trk Inhibitor Drug Discovery

As a late-stage example from a major pharmaceutical patent series (WO2015143654), this compound serves as a high-quality reference standard for medicinal chemistry programs. Its morpholinosulfonyl moiety and tetrahydrobenzisoxazole core provide a benchmark for PK optimization. It can be used as a competitive ligand in binding assays to profile new chemical entities, with its 20-fold potency advantage over weaker series analogs providing a wide dynamic range for SAR interpretation [2].

NTRK-Fusion Positive Cancer Cell Line Profiling

In oncology research, this TrkA inhibitor is indicated for use in cell viability assays against NTRK1-fusion positive cancer lines. The patented status for solid tumors and thymic cancer suggests a validated application scenario. Procurement for these studies is justified by the compound's specific inclusion in the Merck patent family, which contains extensive in vitro and in vivo oncology profiling data that can guide experimental design, in contrast to uncharacterized, commercially available Trk inhibitor scaffolds [2].

Quote Request

Request a Quote for 4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.